molecular formula C21H24N2O12 B5238178 [3,4,6-Triacetyloxy-5-[(3-nitrobenzoyl)amino]oxan-2-yl]methyl acetate

[3,4,6-Triacetyloxy-5-[(3-nitrobenzoyl)amino]oxan-2-yl]methyl acetate

Cat. No.: B5238178
M. Wt: 496.4 g/mol
InChI Key: FQJAXXBHDQKZHK-UHFFFAOYSA-N
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Description

[3,4,6-Triacetyloxy-5-[(3-nitrobenzoyl)amino]oxan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a nitrobenzoyl moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.

Properties

IUPAC Name

[3,4,6-triacetyloxy-5-[(3-nitrobenzoyl)amino]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O12/c1-10(24)31-9-16-18(32-11(2)25)19(33-12(3)26)17(21(35-16)34-13(4)27)22-20(28)14-6-5-7-15(8-14)23(29)30/h5-8,16-19,21H,9H2,1-4H3,(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJAXXBHDQKZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,6-Triacetyloxy-5-[(3-nitrobenzoyl)amino]oxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of a hydroxylated oxane derivative, followed by the introduction of the nitrobenzoyl group through an amide formation reaction. The reaction conditions often require the use of acetic anhydride as the acetylating agent and a suitable base, such as pyridine, to facilitate the reaction. The final product is purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

[3,4,6-Triacetyloxy-5-[(3-nitrobenzoyl)amino]oxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The nitrobenzoyl group can be further oxidized to form more complex nitro derivatives.

    Reduction: The nitro group can be reduced to an amine, leading to the formation of amino derivatives.

    Substitution: The acetoxy groups can be substituted with other functional groups, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrobenzoyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to the formation of various acetoxy-substituted compounds.

Scientific Research Applications

[3,4,6-Triacetyloxy-5-[(3-nitrobenzoyl)amino]oxan-2-yl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the field of antimicrobial and anticancer agents.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [3,4,6-Triacetyloxy-5-[(3-nitrobenzoyl)amino]oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetoxy groups may also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3,4,6-Triacetyloxy-5-[(3-nitrobenzoyl)amino]oxan-2-yl]methyl acetate apart is its combination of acetoxy and nitrobenzoyl groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

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